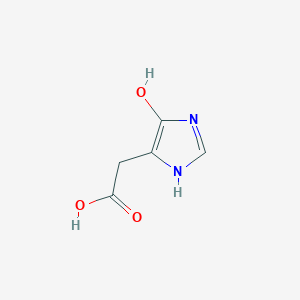
5-Hydroxyimidazole-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxyimidazole-4-acetic acid is a hydroxyimidazole that is 5-hydroxyimidazole in which the hydrogen at position 4 is replaced by a carboxymethyl group. It is a conjugate acid of a 5-hydroxyimidazole-4-acetate.
Aplicaciones Científicas De Investigación
5-Hydroxyimidazole-4-acetic acid is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse research studies and findings.
Pharmacological Properties
This compound and its derivatives have been evaluated for their pharmacological properties, particularly as ligands for GABA receptors. Research indicates that certain analogues of this compound exhibit agonist activity at GABAC receptors, which are implicated in numerous neurological functions. For example, specific 5-substituted imidazole-4-acetic acid analogues demonstrated full agonist activities at rho1 GABAC receptors with varying potencies .
Anticancer Activity
The compound has shown promise in cancer research. A study highlighted the synthesis of imidazole-based hybrids that demonstrated significant cytotoxic effects against breast cancer cell lines while exhibiting selectivity against normal cells. These compounds were found to inhibit tumor-promoting enzymes effectively . The anticancer potential of this compound derivatives suggests their utility in developing targeted cancer therapies.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound derivatives. Case studies have indicated that certain derivatives exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria, showcasing minimum inhibitory concentration (MIC) values that suggest their potential as antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of these compounds are another area of interest. Studies have shown that treatment with specific derivatives can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, indicating their potential for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including the use of acyclic precursors and novel synthetic routes that allow for the introduction of substituents at different positions on the imidazole ring. Recent advancements have focused on eco-friendly synthesis methods that enhance yield and reduce environmental impact .
Summary of Synthetic Methods
| Synthesis Method | Description | Yield |
|---|---|---|
| Acyclic Precursors | Utilizes linear synthetic strategies to introduce substituents effectively | High |
| Eco-friendly Methods | Employs green chemistry principles to synthesize compounds | Improved |
Antimicrobial Activity Study (2024)
- Objective : Assess efficacy against bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Anticancer Activity Evaluation (2023)
- Objective : Evaluate cytotoxicity on MCF-7 breast cancer cells.
- Findings : Dose-dependent decrease in cell viability (IC50 = 15 µM).
Anti-inflammatory Model Study (2025)
- Objective : Investigate anti-inflammatory properties.
- Findings : Reduced TNF-alpha and IL-6 levels by approximately 50%.
Propiedades
Fórmula molecular |
C5H6N2O3 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
2-(4-hydroxy-1H-imidazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O3/c8-4(9)1-3-5(10)7-2-6-3/h2,10H,1H2,(H,6,7)(H,8,9) |
Clave InChI |
YHUKSLQXRSAEOH-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(N1)CC(=O)O)O |
SMILES canónico |
C1=NC(=C(N1)CC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















